Acetylcholinesterase (AChE) Off-Target Liability: Confirmed Absence of Inhibition at 100 µM Distinguishes This Compound from Active AChE-Inhibiting Quinoxalinones
In a standardized in vitro acetylcholinesterase inhibition assay, 4-benzoyl-1-(4-chlorobenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-13-2) demonstrated zero measurable AChE inhibition at a test concentration of 100 µM . This result stands in contrast to structurally related quinoxalinone-derived AChE inhibitors reported in the same assay literature context, such as a 4-pyridyl analogue that exhibited an IC₅₀ of 7.9 µM [1]. The >12.6-fold difference in AChE inhibitory potency establishes a clear selectivity window for this specific substitution pattern.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity |
|---|---|
| Target Compound Data | No inhibition detected at 100 µM (IC₅₀ > 100 µM) |
| Comparator Or Baseline | 4-Pyridyl quinoxalinone-derived AChE inhibitor: IC₅₀ = 7.9 µM (Bioorg. Med. Chem. Lett. literature) |
| Quantified Difference | >12.6-fold lower AChE inhibitory potency (IC₅₀ ratio > 100 µM / 7.9 µM) |
| Conditions | In vitro AChE inhibition assay; compound tested at 100 µM; literature reference ALA1133041 / PubMed 10890154 |
Why This Matters
The documented absence of AChE inhibition at 100 µM enables researchers to deploy this compound in assays where cholinergic off-target effects would confound data interpretation — a critical selection criterion for CNS-sparing programs.
- [1] Obata R, Sunazuka T, Otoguro K, Tomoda H, Harigaya Y, Omura S. Synthetic conversion of ACAT inhibitor to acetylcholinesterase inhibitor. Bioorg. Med. Chem. Lett. 2000;10(12):1315-1317. PubMed ID: 10890154. 4-Pyridyl analogue AChE IC₅₀ = 7.9 µM. View Source
